molecular formula C21H21NO4 B2693754 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287259-78-1

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2693754
CAS RN: 2287259-78-1
M. Wt: 351.402
InChI Key: VGPQPGOVNJBPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid, also known as BPPA, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPA belongs to the class of bicyclic compounds and has a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is not fully understood. However, it is believed to act on the GABAergic and glutamatergic systems in the brain. 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been shown to modulate the activity of these systems, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models, and it has also been shown to have anticonvulsant effects. 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been found to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is its high purity and yield, making it suitable for further research. However, the synthesis of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is a multi-step process that requires specialized equipment and expertise. Additionally, the mechanism of action of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for research on 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid is a novel chemical compound that has shown promising results in various scientific research applications. Its unique structure and potential therapeutic effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid involves a multi-step process that starts with the preparation of the bicyclic core structure. The core structure is then functionalized with the appropriate groups to obtain the final product. The synthesis of 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has been optimized to yield high purity and yield, making it suitable for further research.

Scientific Research Applications

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has shown promising results in various scientific research applications. It has been studied for its potential use as an analgesic, anti-inflammatory, and anticonvulsant agent. 2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-18(24)17(22-19(25)26-11-15-7-3-1-4-8-15)21-12-20(13-21,14-21)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPQPGOVNJBPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid

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